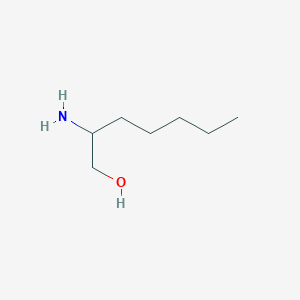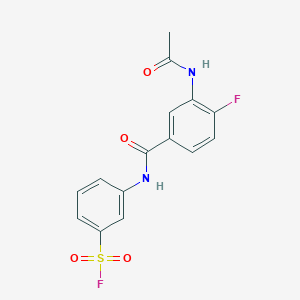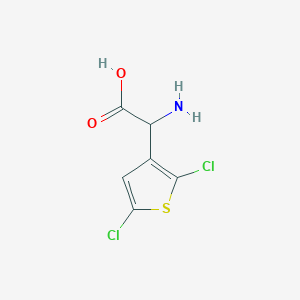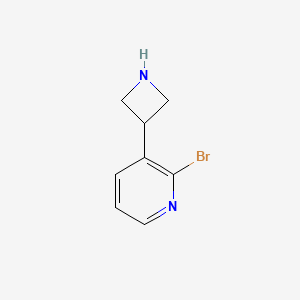
3-(Azetidin-3-yl)-2-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-2-bromopyridine: is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two rings makes it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound versatile for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine typically involves the formation of the azetidine ring followed by the introduction of the bromopyridine moiety. One common method involves the reaction of 3-azetidinone with 2-bromopyridine under basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(Azetidin-3-yl)-2-bromopyridine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to modify the azetidine ring or the pyridine ring.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to introduce aryl or vinyl groups at the 2-position of the pyridine ring.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, alkenes.
Major Products: The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: 3-(Azetidin-3-yl)-2-bromopyridine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets. It can serve as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate for various industrial processes.
作用機序
The mechanism of action of 3-(Azetidin-3-yl)-2-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the azetidine ring can interact with the active sites of proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
3-(Azetidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive for certain transformations.
2-Bromo-3-pyridylmethanol: Contains a hydroxyl group instead of the azetidine ring, leading to different reactivity and applications.
3-(Azetidin-3-yl)-2-chloropyridine: Similar structure but with a chlorine atom, which may result in different reactivity and biological activity.
Uniqueness: 3-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of both the azetidine ring and the bromine atom. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various chemical and biological applications.
特性
分子式 |
C8H9BrN2 |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
3-(azetidin-3-yl)-2-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChIキー |
XVEASDUCFRLKAJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=C(N=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


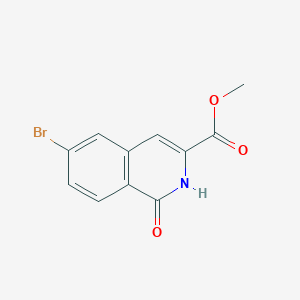


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)


![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
